2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one
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Overview
Description
2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one is an organic compound that belongs to the class of heterocyclic compounds It features a benzofuran core with a thiophene ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one typically involves the condensation of thiophene-2-carbaldehyde with 1-benzo[b]furan-3-one. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the benzofuran moiety can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its anticancer activity could involve the inhibition of cell proliferation through the disruption of cell cycle regulation or induction of apoptosis.
Comparison with Similar Compounds
2-(Furan-2-ylmethylidene)-1-benzo[b]furan-3-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(Thiophen-2-ylmethylidene)-1-benzothiophene-3-one: Similar structure but with a benzothiophene core instead of a benzofuran core.
Uniqueness: 2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one is unique due to the presence of both benzofuran and thiophene moieties, which impart distinct electronic and steric properties
Properties
CAS No. |
6622-22-6 |
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Molecular Formula |
C13H8O2S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
(2E)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C13H8O2S/c14-13-10-5-1-2-6-11(10)15-12(13)8-9-4-3-7-16-9/h1-8H/b12-8+ |
InChI Key |
ISQISRDFDBUCKK-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=CS3)/O2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CS3)O2 |
Origin of Product |
United States |
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